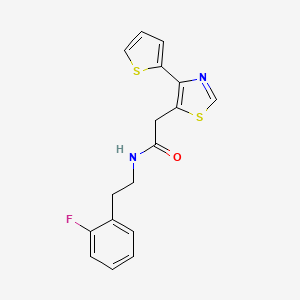

N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide

Description

Properties

Molecular Formula |

C17H15FN2OS2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-[2-(2-fluorophenyl)ethyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C17H15FN2OS2/c18-13-5-2-1-4-12(13)7-8-19-16(21)10-15-17(20-11-23-15)14-6-3-9-22-14/h1-6,9,11H,7-8,10H2,(H,19,21) |

InChI Key |

NATCNZWKHPETKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCNC(=O)CC2=C(N=CS2)C3=CC=CS3)F |

Origin of Product |

United States |

Biological Activity

N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including molecular structure, mechanisms of action, and relevant case studies.

Molecular Structure

The compound features a complex molecular structure characterized by several functional groups:

- Thiazole ring : Known for its biological activity, particularly in antibacterial and antifungal applications.

- Thiophene moiety : Often associated with various pharmacological properties.

- Fluorophenyl group : The presence of fluorine can enhance lipophilicity and influence biological interactions.

The molecular formula is , with a molecular weight of 264.28 g/mol. This structure allows for diverse interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 7 | 9 |

| B. subtilis | 6 | 8 |

| S. epidermidis | 5 | 7 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

Preliminary investigations into the anticancer potential of thiazole derivatives indicate that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer cell lines remains to be fully elucidated; however, related compounds have shown promise in inhibiting cancer cell proliferation .

The mechanisms by which this compound exerts its biological effects are not yet fully understood but may involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit bacterial enzymes critical for cell wall synthesis.

- Disruption of cellular membranes : The lipophilic nature of the fluorinated phenyl group may facilitate membrane penetration, leading to cell lysis in bacteria.

- Apoptosis in cancer cells : Induction of apoptosis through mitochondrial pathways has been observed with other thiazole derivatives.

Case Studies

- Antibacterial Evaluation : A study evaluated various thiazole derivatives, including those structurally similar to our compound, against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains .

- Anticancer Screening : In vitro studies on thiazole-containing compounds revealed their potential to inhibit the growth of several cancer cell lines, suggesting that modifications like those present in this compound could enhance efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and thiophene exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with tumor growth.

Table 2: Anticancer Activity Data

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. These studies provide insights into the compound's potential as a lead candidate for drug development.

Figure 1: Binding Interaction Model

Binding Interaction

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated significant inhibition against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant pathogens .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of thiazole derivatives and tested their activity against various cancer cell lines. The findings revealed that compounds similar to this compound exhibited substantial cytotoxicity, particularly against breast and lung cancer cells .

Comparison with Similar Compounds

Thiophene-Thiazole Acetamides

Compounds sharing the thiophene-thiazole-acetamide scaffold exhibit diverse bioactivities depending on substituents:

- Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates (e.g., compounds 5a–5k in ) feature aryl groups instead of fluorophenethyl. These derivatives showed anti-inflammatory and antioxidant activities, with IC50 values in the micromolar range .

- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide () replaces the thiazole with a triazolo-thiadiazole system, achieving potent CDK5/p25 inhibition (IC50 = 42 ± 1 nM) .

Fluorinated Acetamide Derivatives

- 2-((4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide () retains the fluorophenyl group but incorporates a triazole-thioether moiety. Its structural rigidity may favor selective kinase inhibition .

- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () replaces the thiophene-thiazole with a sulfonyl-thiazolidinone core, demonstrating how electron-withdrawing groups modulate activity .

Pharmacological Profiles

Structure-Activity Relationship (SAR) Insights

- Thiophene vs.

- Thiazole Modifications: Replacing thiazole with triazolo-thiadiazole () or thiazolidinone () alters electron distribution, affecting target binding .

Q & A

Q. What established synthetic routes are available for N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions involving thiazole and thiophene precursors. A common method involves refluxing intermediates (e.g., thiosemicarbazides) with glacial acetic acid, followed by purification via recrystallization . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

- Condition Optimization : Adjusting solvent polarity, temperature, and stoichiometry to enhance yield. For example, acetic acid acts as both solvent and catalyst in cyclization reactions .

- Purification : Recrystallization using ethanol/water mixtures to isolate high-purity crystals .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR to confirm substituent positions and backbone structure.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

X-ray crystallography provides atomic-level structural insights but requires meticulous refinement:

- Data Collection : High-resolution datasets (e.g., β-angle ~91.5°, monoclinic systems) are collected using diffractometers (e.g., Bruker SMART APEXII) .

- Refinement Challenges : Addressing disorder in flexible side chains (e.g., fluorophenethyl group) and validating hydrogen-bonding networks (e.g., R²(8) motifs) using SHELXL .

- Validation Tools : Programs like PLATON check for missed symmetry or incorrect space-group assignments .

Q. What computational strategies are recommended for analyzing binding interactions with biological targets?

- Molecular Docking : Tools like Glide (Schrödinger) dock the compound into active sites (e.g., HIV-1 RT allosteric pocket) using PDB structures (e.g., 2RKI) .

- Binding Affinity Prediction : MM/GBSA or QM/MM methods calculate free-energy contributions of key residues.

- Validation : Compare computational results with experimental IC values or isothermal titration calorimetry (ITC) data .

Q. How should researchers address discrepancies between synthetic yields and theoretical predictions in SAR studies?

- Purity Verification : Re-analyze intermediates via HPLC or NMR to detect unreacted starting materials .

- Mechanistic Reassessment : Investigate side reactions (e.g., hydrolysis of acetamide groups under acidic conditions) using LC-MS .

- Computational Adjustments : Re-optimize DFT models (e.g., B3LYP/6-31G*) to account for solvent effects or steric hindrance .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

- Multi-Technique Cross-Validation : Compare X-ray bond lengths with DFT-optimized geometries .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. solid state .

- Error Analysis : Re-examine refinement parameters (e.g., R-factors >0.05 indicate potential overfitting) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.